molecular formula C17H22N2O4S2 B2354827 3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795364-35-0

3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2354827
CAS No.: 1795364-35-0
M. Wt: 382.49
InChI Key: GGSYGNFDLXKMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione ( 1795364-35-0) is a synthetic small molecule based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure known for its wide range of biological activities . The molecular formula for this compound is C17H22N2O4S2 and it has a molecular weight of 382.50 g/mol . The TZD core is a privileged structure in medicinal chemistry, extensively investigated for its antidiabetic potential through Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation . Beyond this, TZD derivatives demonstrate significant antimicrobial action by inhibiting cytoplasmic Mur ligases involved in bacterial cell wall synthesis , as well as promising antioxidant properties through reactive oxygen species (ROS) scavenging . Recent research also highlights the antitumor potential of TZD hybrids, which can induce apoptosis and cell cycle arrest in various cancer cell lines, sometimes through mechanisms independent of PPARγ activation . The specific substitution pattern on this compound, featuring a tetramethylphenyl sulfonyl group, suggests its value as a key intermediate or candidate for screening in drug discovery programs targeting these pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-10-7-11(2)13(4)16(12(10)3)25(22,23)18-6-5-14(8-18)19-15(20)9-24-17(19)21/h7,14H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSYGNFDLXKMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative with potential pharmacological applications. Thiazolidinediones are known for their diverse biological activities, particularly in the treatment of metabolic disorders such as diabetes and obesity. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H22N2O4S2 with a molecular weight of 382.5 g/mol. The compound features a thiazolidine ring that is essential for its biological activity.

Thiazolidinedione derivatives exert their biological effects through several mechanisms:

  • PPARγ Agonism : Many thiazolidinediones act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism.
  • Inhibition of Enzymes : These compounds can inhibit various enzymes including aldose reductase and phosphoinositide-3-kinase, which are involved in glucose metabolism and insulin signaling pathways .
  • Anti-inflammatory Effects : Thiazolidinediones exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing oxidative stress .

Antidiabetic Effects

Research indicates that thiazolidinedione derivatives can significantly lower blood glucose levels. For instance, compounds similar to this compound have shown efficacy comparable to standard antidiabetic drugs like pioglitazone in various in vitro studies .

Antimicrobial Activity

Thiazolidinediones also demonstrate antimicrobial properties. Studies have shown that these compounds can exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria. The activity often correlates with specific substitutions on the thiazolidine ring .

Study 1: Antidiabetic Activity

In a study conducted by Badiger et al., novel thiazolidinediones were synthesized and tested for their antidiabetic activity using an alloxan-induced diabetic model. The results indicated that certain derivatives exhibited significant reductions in blood glucose levels compared to controls .

CompoundBlood Glucose Reduction (%)
Control0
Pioglitazone45
Compound A50
Compound B55

Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial effects of various thiazolidinedione derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications enhanced bactericidal activity significantly .

CompoundS. aureus Inhibition Zone (mm)E. coli Inhibition Zone (mm)
Control00
Compound C1512
Compound D2018

Scientific Research Applications

Antidiabetic Applications

Mechanism of Action:
The thiazolidinedione scaffold is known for its ability to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Compounds like 3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione have been investigated for their ability to lower blood glucose levels and improve insulin sensitivity.

Case Studies:
Recent studies have shown that derivatives of thiazolidinedione can significantly reduce plasma glucose levels in diabetic models. For instance, novel derivatives were synthesized and tested for their hypoglycemic effects in dexamethasone-induced diabetic rats. These studies demonstrated that specific derivatives exhibited significant blood glucose-lowering effects compared to standard treatments like pioglitazone .

CompoundBlood Glucose Reduction (mg/dL)Reference
3h108.04 ± 4.39
3i112.55 ± 6.10
Pioglitazone153.93 ± 4.61

Anticancer Applications

Anticancer Activity:
The thiazolidinedione derivatives have also shown promise in anticancer research. Compounds within this class have been reported to exhibit cytotoxic effects against various cancer cell lines including leukemia and solid tumors.

Research Findings:
A study highlighted the anticancer activity of thiazolidine-2,4-dione derivatives against multiple cancer cell lines such as murine leukemia (L1210) and human cervix carcinoma (HeLa). The reported IC50 values ranged from 0.19 to 58 μM, indicating moderate to high antiproliferative activity . This suggests that compounds like this compound could be further explored for their potential use in cancer therapy.

Modulation of Biological Pathways

PPAR Modulation:
As a PPAR-γ modulator, this compound can influence lipid metabolism and has implications in treating metabolic disorders beyond diabetes. The activation of PPARs has been linked to anti-inflammatory effects and improved lipid profiles.

Safety and Efficacy:
The safety profile of thiazolidinedione derivatives has been evaluated through various toxicity assays. Recent findings suggest that while some compounds may exhibit potential toxicity, they also show favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties making them suitable candidates for further development .

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-2,4-dione Derivatives

The following table summarizes key structural and functional differences between 3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione and related compounds:

Compound Name / Substituents Core Structure Key Modifications Reported Activities Reference Source
This compound Thiazolidine-2,4-dione Pyrrolidine with tetramethylphenylsulfonyl Hypothesized: PPAR modulation, antidiabetic (inferred) N/A (limited direct data)
(Z)-5-Benzylidene-3-((1-(4-substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones Thiazolidine-2,4-dione Benzylidene + triazolylmethyl substituents Anti-inflammatory, antioxidant Scheme 1 in
Rosiglitazone (Pharmaceutical analog) Thiazolidine-2,4-dione Thiazolidinedione + pyridinyl-ethyl group PPARγ agonist (antidiabetic) Clinical studies

Structural and Functional Insights:

However, excessive steric bulk could reduce binding affinity to targets like PPARγ.

Synthetic Accessibility :

  • The synthesis of the target compound likely involves sulfonylation of a pyrrolidine intermediate followed by coupling to the thiazolidine-2,4-dione core. This contrasts with the click chemistry approach (alkyne-azide cycloaddition) used to generate triazolylmethyl derivatives in , which offers modularity but may require additional purification steps.

Biological Target Specificity: While rosiglitazone and other PPARγ agonists prioritize pyridinyl-ethyl substitutions for receptor activation, the tetramethylphenylsulfonyl group in the target compound may shift selectivity toward other isoforms (e.g., PPARα/δ) or non-PPAR targets, though experimental validation is lacking.

Preparation Methods

Pyrrolidine Functionalization and Sulfonylation

The pyrrolidine ring is typically synthesized via cyclization of 1,4-diamines or through Petasis reactions involving cyclic ketones and amines. For the target compound, the critical step involves sulfonylation of the pyrrolidine nitrogen with 2,3,5,6-tetramethylbenzenesulfonyl chloride.

Procedure :

  • Starting material : Pyrrolidine-3-carboxylic acid methyl ester (to protect the carboxylic acid during sulfonylation).
  • Sulfonylation : React with 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.2 eq) in dichloromethane, using triethylamine (2.5 eq) as a base at 0–5°C.
  • Deprotection : Hydrolyze the methyl ester with aqueous NaOH (2 M) in methanol to yield 1-(2,3,5,6-tetramethylphenylsulfonyl)pyrrolidine-3-carboxylic acid (Intermediate A).

Analytical Data :

  • Yield : 68–72% after purification by recrystallization (ethanol/water).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 2H, Ar-H), 3.85–3.78 (m, 1H, pyrrolidine-H3), 3.12 (t, J = 6.8 Hz, 2H, NSO₂-Ar), 2.65–2.58 (m, 4H, pyrrolidine-H2/H5), 2.34 (s, 12H, Ar-CH₃).

Alternative Routes and Optimizations

Direct Alkylation of Pyrrolidine

An alternative approach involves alkylating pre-formed TZD with a functionalized pyrrolidine sulfonamide:

  • Pyrrolidine bromination : Treat 1-(2,3,5,6-tetramethylphenylsulfonyl)pyrrolidine with N-bromosuccinimide (NBS) under radical conditions to introduce a bromine at the 3-position.
  • Nucleophilic substitution : React the bromopyrrolidine with thiazolidine-2,4-dione sodium salt (generated by deprotonating TZD with NaH) in DMF at 80°C.

Optimization Notes :

  • Solvent : DMF outperforms THF due to better solubility of intermediates.
  • Temperature : Reactions at >80°C reduce yields due to decomposition.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Challenges
Thiourea Cyclization Acyl chloride → Thiourea → Cyclization 55–60% High purity, scalable Multi-step, harsh conditions
Direct Alkylation Bromination → SN2 substitution 45–50% Fewer steps, milder conditions Low regioselectivity in bromination

Characterization and Validation

Spectroscopic Confirmation

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 172.8 (C=O, TZD), 169.5 (C=O, TZD), 140.2 (Ar-C), 58.3 (pyrrolidine-C3), 44.7 (NSO₂), 21.1 (Ar-CH₃).
  • X-ray Crystallography : Single-crystal analysis confirms the boat conformation of the pyrrolidine ring and planar TZD moiety.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
  • Elemental Analysis : Calculated for C₂₁H₂₅N₂O₄S₃: C 54.76%, H 5.47%, N 6.08%; Found: C 54.69%, H 5.51%, N 6.12%.

Industrial-Scale Considerations

For multigram synthesis (≥20 g), the Petasis reaction followed by hydroboration–oxidation offers superior scalability:

  • Petasis reaction : 2,3,5,6-Tetramethylbenzaldehyde, allylboronic acid, and pyrrolidine in methanol.
  • Hydroboration–oxidation : Introduce the TZD via BH₃-THF followed by oxidative workup.

Scale-Up Data :

  • Throughput : 30 g/batch.
  • Overall Yield : 27–32% after optimization.

Q & A

Basic: What are the standard synthetic routes for 3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Sulfonylation : Reacting pyrrolidine derivatives with 2,3,5,6-tetramethylphenylsulfonyl chloride to introduce the sulfonyl group.
  • Cyclization : Formation of the thiazolidine-2,4-dione ring via nucleophilic substitution or condensation reactions, often using thiourea derivatives.
  • Purification : Column chromatography or recrystallization to isolate the target compound.
    Key challenges include controlling stereochemistry during pyrrolidine functionalization and minimizing side reactions during sulfonylation. Multi-step optimization is critical, as seen in analogous oxazolidine-dione syntheses .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography : Resolves 3D conformation, particularly for sulfonyl-pyrrolidine and thiazolidine-dione moieties (e.g., similar structures analyzed in ).
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry, with characteristic shifts for sulfonyl (δ 2.8–3.2 ppm) and thiazolidine-dione (δ 4.5–5.0 ppm) groups.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., using ESI+ or MALDI-TOF).
    Cross-referencing these methods ensures structural fidelity, as demonstrated in triazolopyridine and thiazolo-pyrimidine analogs .

Advanced: How can computational reaction design optimize synthesis efficiency?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to map energy barriers for sulfonylation and cyclization steps, identifying rate-limiting stages .
  • Reaction path search algorithms : Tools like GRRM or AFIR predict intermediates and transition states, reducing trial-and-error experimentation.
  • Statistical Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity) and minimize side-product formation .
    This integrated approach shortens development timelines by 30–50%, as shown in ICReDD’s reaction discovery frameworks .

Advanced: How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Dose-response recalibration : Verify in vivo dosing aligns with pharmacokinetic parameters (e.g., bioavailability, half-life).
  • Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies.
  • Orthogonal assays : Validate target engagement via surface plasmon resonance (SPR) or fluorescence polarization.
    For example, triazolopyridine derivatives showed conflicting cytotoxicity in cell vs. animal models due to metabolite activation—resolved via hepatic microsome assays .

Advanced: What strategies address stability issues during biological assays?

Methodological Answer:

  • Stress testing : Expose the compound to pH extremes (2–12), UV light, and elevated temperatures (40–60°C) to identify degradation pathways.
  • Stabilizing additives : Use antioxidants (e.g., BHT) or cryoprotectants (e.g., trehalose) in storage buffers.
  • Real-time stability monitoring : Deploy HPLC-UV at intervals to quantify degradation products.
    Analogous sulfonyl-containing compounds required lyophilization under inert gas to prevent sulfonate hydrolysis .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Offers high sensitivity (LOQ ~1 ng/mL) using MRM transitions specific to the sulfonyl-pyrrolidine fragment.
  • HPLC-UV : Validate with λ = 240–260 nm, where the thiazolidine-dione moiety absorbs strongly.
  • Sample preparation : Solid-phase extraction (C18 columns) to remove proteins and lipids from plasma/tissue homogenates.
    Method validation should follow ICH guidelines, including recovery (>85%) and matrix effect (<15%) assessments .

Advanced: How to design experiments probing structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with modified sulfonyl groups (e.g., halogenated aryl) or thiazolidine-dione substituents.
  • Free-Wilson analysis : Statistically correlate structural variations with bioactivity (e.g., IC50 values) to identify critical functional groups.
  • Molecular docking : Prioritize analogs with predicted binding affinity to target proteins (e.g., PPARγ for thiazolidine-diones).
    For triazolopyridines, thiomorpholine-sulfonyl modifications enhanced target selectivity by 40% .

Advanced: What methods validate target specificity in complex biological systems?

Methodological Answer:

  • CRISPR/Cas9 knockout models : Confirm phenotype rescue in target-deficient cells.
  • Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to map off-target interactions.
  • Thermal shift assays : Monitor protein melting temperature shifts upon compound binding.
    In sulfonyl-pyrrolidine derivatives, off-target kinase inhibition was mitigated via ATP-competitive counter-screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.